molecular formula C13H15N B2638791 Methyl(3-phenylprop-2-yn-1-yl)(prop-2-en-1-yl)amine CAS No. 60444-44-2

Methyl(3-phenylprop-2-yn-1-yl)(prop-2-en-1-yl)amine

Cat. No.: B2638791
CAS No.: 60444-44-2
M. Wt: 185.27
InChI Key: CRNWWBHBLYPYJJ-UHFFFAOYSA-N
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Description

Methyl(3-phenylprop-2-yn-1-yl)(prop-2-en-1-yl)amine is an organic compound characterized by its unique structure, which includes both alkyne and alkene functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl(3-phenylprop-2-yn-1-yl)(prop-2-en-1-yl)amine typically involves the alkylation of 3-phenylprop-2-yn-1-amine with prop-2-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetonitrile at room temperature, resulting in the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl(3-phenylprop-2-yn-1-yl)(prop-2-en-1-yl)amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the alkyne and alkene groups to alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as alkyl halides and strong bases like sodium hydride (NaH) are commonly used.

Major Products Formed

    Oxidation: Formation of phenylpropiolic acid derivatives.

    Reduction: Formation of saturated amines.

    Substitution: Formation of various substituted amines depending on the nucleophile used.

Scientific Research Applications

Methyl(3-phenylprop-2-yn-1-yl)(prop-2-en-1-yl)amine has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry:

    Material Science: Can be used in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of Methyl(3-phenylprop-2-yn-1-yl)(prop-2-en-1-yl)amine involves its interaction with various molecular targets. The compound’s alkyne and alkene groups allow it to participate in cycloaddition reactions, forming cyclic structures that can interact with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Phenylpropargylamine: Similar structure but lacks the prop-2-en-1-yl group.

    Cinnamylamine: Contains the prop-2-en-1-yl group but lacks the alkyne functionality.

Uniqueness

Methyl(3-phenylprop-2-yn-1-yl)(prop-2-en-1-yl)amine is unique due to the presence of both alkyne and alkene groups, which provide it with versatile reactivity and potential for diverse applications in synthesis and medicinal chemistry.

Properties

IUPAC Name

N-methyl-3-phenyl-N-prop-2-enylprop-2-yn-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N/c1-3-11-14(2)12-7-10-13-8-5-4-6-9-13/h3-6,8-9H,1,11-12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRNWWBHBLYPYJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC=C)CC#CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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